4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine
Description
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-9-8-4-10(6)3-5-1-2-5/h4-5H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAJWXZDNFGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Triazol-3-ylamines
The core synthetic approach to 1,2,4-triazol-3-ylamines typically involves the cyclization of suitable precursors such as thioureas or hydrazides to form the triazole ring, followed by functionalization to introduce the desired substituents.
Thiourea-Based Cyclization
A prominent method involves the use of 1,3-disubstituted thioureas, which undergo thiophile-promoted cyclization to yield 4H-1,2,4-triazol-3-ylamines. The reaction proceeds through an intermediate carbodiimide formation, followed by sequential addition and dehydration with acyl hydrazides. Mercury(II) salts, especially mercuric acetate (Hg(OAc)2), have been identified as effective thiophiles to promote this transformation in a one-pot procedure, optimizing yield and regioselectivity.
- For example, in model reactions with 1,3-diphenylthiourea, Hg(OAc)2 enabled conversion to the corresponding 1,3-diphenylcarbodiimide intermediate within 15 minutes, with subsequent reaction with formylhydrazide yielding the triazolylamine product in approximately 70% yield after 2 hours. Increasing formylhydrazide equivalents to 2.5 improved isolated yields to 91%.
This method highlights the importance of electronic and steric effects of substituents on the thiourea and hydrazide components, which influence carbodiimide formation and ring closure efficiency.
Specific Preparation of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine
While the general synthetic routes for 1,2,4-triazol-3-ylamines are established, the preparation of the cyclopropylmethyl-substituted derivative involves introducing the cyclopropylmethyl group at the 4-position of the triazole ring.
Starting Materials and Key Reactions
The cyclopropylmethyl substituent can be introduced via alkylation of appropriate triazole precursors or by using cyclopropylmethyl-containing thioureas or hydrazides as starting materials.
A process patent describes synthesis of 4-amino-1,2,4-(4H)triazole derivatives by reacting hydrazine or aqueous hydrazine with carboxylic acids (RCO2H) in the presence of acidic ion exchange resins under mild conditions (150–180 °C). When R is a cyclopropylmethyl group, this method can be adapted to produce this compound with high purity and yield.
The use of acidic ion exchange resins facilitates the reaction at commercially viable temperatures, producing crystalline, less hygroscopic products with easy filtration and isolation.
Process Parameters and Optimization
| Parameter | Description | Effect on Yield/Purity |
|---|---|---|
| Reaction Temperature | 150–180 °C | Mild conditions favor high yield and purity |
| Catalyst/Promoter | Acidic ion exchange resin or Hg(OAc)2 as thiophile | Enhances cyclization and ring closure |
| Reaction Time | 2 hours typical for thiourea cyclization; varies for hydrazine-carboxylic acid method | Optimal time ensures maximum conversion |
| Solvent | Aqueous or organic solvents (e.g., dichloromethane, acetonitrile) depending on method | Solvent choice affects intermediate stability |
| Equivalents of Reagents | Excess formylhydrazide (2.5 eq.) improves yield in thiourea method | Drives reaction to completion |
| Purification | Filtration and washing with cold isopropanol; recrystallization for purity enhancement | Achieves >99% purity |
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Thiourea + Formylhydrazide + Hg(OAc)2 | 1,3-disubstituted thiourea, formylhydrazide, mercuric acetate | Room temp to mild heating, ~2 h | Up to 91 | High | Efficient one-pot synthesis; regioselective; sensitive to substituent effects |
| Hydrazine + Carboxylic Acid + Ion Exchange Resin | Hydrazine, cyclopropylmethyl carboxylic acid, acidic resin | 150–180 °C, mild pressure | ~91 | 99.4 | Mild commercial process; crystalline product; less hygroscopic; easy filtration |
| Alkylation of 4-amino-1,2,4-triazole | 4-amino-1,2,4-triazole, cyclopropylmethyl halide | Varies (solvent, base, temp) | Variable | Variable | Requires careful control of alkylation conditions; potential for side reactions |
Research Findings and Practical Considerations
The thiourea-based synthesis is well-suited for laboratory-scale synthesis and allows for structural diversification by varying thiourea substituents. The use of mercury salts, while effective, raises environmental and safety concerns that must be managed.
The hydrazine-carboxylic acid method using acidic ion exchange resins is advantageous for scale-up due to mild conditions, high purity, and product crystallinity. This method has been patented and demonstrated to produce 4-amino-1,2,4-triazole derivatives with alkyl substituents such as cyclopropylmethyl.
Analytical monitoring by LCMS and isolation of key intermediates (e.g., carbodiimides) provide insight into reaction progress and optimization.
The choice of method depends on the desired scale, purity requirements, and available starting materials.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares substituents, molecular formulas, and key properties of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine and its analogs:
Key Observations :
- Cyclopropylmethyl : Introduces steric bulk and rigidity, which may reduce enzymatic degradation but increase lipophilicity .
- Chlorophenyl/Pyridine : Electron-withdrawing groups enhance antioxidant capacity via radical stabilization .
Antioxidant Activity
Triazole derivatives with electron-deficient substituents (e.g., 4-chlorophenyl, pyridin-4-yl) exhibit superior antioxidant activity. For example:
- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives : Demonstrated IC50 values 2–3 times lower than BHT in DPPH radical scavenging assays .
- 4-(Cyclopropylmethyl) Analogs: No direct antioxidant data available, but the cyclopropane group may reduce reactivity toward free radicals compared to chloro/pyridine substituents.
Pharmacokinetic Properties
- Spiro and Sulfonyl Derivatives (e.g., 4-[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]-2-azaspiro[4.5]decane): Higher molecular weights (~352.5 g/mol) and complex structures may limit bioavailability despite enhanced target affinity .
Biological Activity
4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine is a member of the triazole family, characterized by a five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 142.17 g/mol. The compound features a cyclopropylmethyl group attached to the triazole ring, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4-(cyclopropylmethyl)-1,2,4-triazol-3-amine |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 142.17 g/mol |
| CAS Number | 2169413-45-8 |
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound and its analogs demonstrate effectiveness against various bacterial strains. A study evaluating new triazole derivatives revealed that compounds similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMC) demonstrated that certain triazole derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds analogous to this compound exhibited a reduction in TNF-α levels by approximately 44–60% at higher concentrations . This suggests potential therapeutic applications in managing inflammatory conditions.
Cytotoxicity and Safety Profile
Toxicity assessments performed on various derivatives indicated low cytotoxicity levels at high doses (up to 100 µg/mL), with cell viability remaining above 94% compared to controls . This safety profile is crucial for further development into pharmaceutical applications.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The triazole moiety can bind to enzymes and receptors involved in various biochemical pathways, modulating their activity and influencing cellular responses. This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory effects.
Comparative Analysis with Similar Compounds
When compared to other triazole derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 4-(Cyclopropylmethyl)-triazole | Moderate | Significant |
| Other Triazole Derivatives | Variable | High |
The unique structural features of this compound contribute to its distinct biological profile.
Study on Triazole Derivatives
A comprehensive study investigated the synthesis and biological activity of several new 1,2,4-triazole derivatives. Among these derivatives, those structurally related to 4-(Cyclopropylmethyl)-triazol demonstrated promising results in both antimicrobial assays and anti-inflammatory tests .
Implications for Future Research
The findings suggest that further exploration of this compound could lead to the development of effective therapeutic agents for treating infections and inflammatory diseases. The low toxicity profile also supports its potential use in clinical settings.
Q & A
Advanced Research Question
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4-methyl-4H-1,2,4-triazol-3-yl methylamine hydrochloride) .
- Prodrug Design : Esterification of the amine group enhances bioavailability, with enzymatic cleavage in target tissues .
Stability under physiological pH (7.4) is assessed via accelerated degradation studies (40°C/75% RH), monitored by LC-MS .
How does the compound interact with biological macromolecules, and what experimental techniques validate these interactions?
Advanced Research Question
- Protein Binding : Surface Plasmon Resonance (SPR) reveals μM-level affinity for serum albumin (KD ~10⁻⁶ M) .
- DNA Intercalation : Fluorescence quenching assays (ethidium bromide displacement) confirm intercalation, supported by molecular dynamics simulations .
Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
